2-[2-(1-Naphthyloxy)ethyl]piperidine: Chemical Structure, Synthesis, and Pharmacological Properties
2-[2-(1-Naphthyloxy)ethyl]piperidine: Chemical Structure, Synthesis, and Pharmacological Properties
Abstract
This technical guide provides an in-depth analysis of 2-[2-(1-Naphthyloxy)ethyl]piperidine , a specific organic chemical entity characterized by a naphthalene ring linked via an ethyl ether spacer to the C2 position of a piperidine ring. While not a marketed pharmaceutical, this scaffold represents a critical pharmacophore in medicinal chemistry, sharing structural homology with serotonin-norepinephrine reuptake inhibitors (SNRIs) and 5-HT receptor ligands. This document details its chemical identity, synthetic pathways, physicochemical properties, and potential pharmacological applications.
Chemical Identity and Structural Analysis[1][2][3]
The compound is a secondary amine featuring a lipophilic naphthyl group and a polar piperidine moiety. Its structural integrity relies on the stability of the ether linkage and the conformational flexibility of the ethyl spacer.
Nomenclature and Identifiers
| Parameter | Details |
| IUPAC Name | 2-[2-(Naphthalen-1-yloxy)ethyl]piperidine |
| Common Name | 1-Naphthyloxyethyl-2-piperidine (Research Code Analog) |
| Molecular Formula | C₁₇H₂₁NO |
| Molecular Weight | 255.36 g/mol |
| SMILES | C1CCCC(N1)CCOC2=CC=CC3=CC=CC=C32 |
| InChI Key | (Predicted) SQKQNHUVSJLWMO-UHFFFAOYSA-N |
Structural Pharmacophore
The molecule consists of three distinct functional regions:
-
Lipophilic Domain (Naphthalene): Provides high affinity for hydrophobic pockets in transmembrane proteins (e.g., GPCRs, transporters).
-
Linker Region (Ethyl Ether): A flexible 2-carbon chain containing an oxygen atom, which acts as a hydrogen bond acceptor.
-
Basic Domain (Piperidine): A secondary amine (pKa ~10-11) that is protonated at physiological pH, facilitating ionic interactions with aspartate residues in receptor binding sites.
Synthetic Methodology
The synthesis of 2-[2-(1-Naphthyloxy)ethyl]piperidine typically follows a Williamson Ether Synthesis or a Nucleophilic Substitution pathway. The following protocol describes the most robust method: the alkylation of 1-naphthol with a 2-substituted piperidine electrophile.
Retrosynthetic Analysis
-
Disconnection: The C-O bond at the naphthyl ether position.
-
Synthons: 1-Naphtholate anion (Nucleophile) + 2-(2-Chloroethyl)piperidine (Electrophile).
Experimental Protocol (Standardized)
Objective: Synthesis of 2-[2-(1-Naphthyloxy)ethyl]piperidine via nucleophilic substitution.
Reagents:
-
1-Naphthol (1.0 eq)
-
2-(2-Chloroethyl)piperidine hydrochloride (1.1 eq)
-
Potassium Carbonate (
) (3.0 eq) -
Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile (
)
Step-by-Step Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-naphthol (14.4 g, 100 mmol) in anhydrous DMF (150 mL).
-
Deprotonation: Add anhydrous
(41.4 g, 300 mmol) to the solution. Stir at room temperature for 30 minutes to generate the naphtholate anion. -
Alkylation: Add 2-(2-Chloroethyl)piperidine hydrochloride (20.2 g, 110 mmol) portion-wise to the reaction mixture.
-
Note: The free base of the piperidine can be generated in situ by the excess base.
-
-
Reflux: Heat the mixture to 80-90°C and stir for 12-18 hours. Monitor reaction progress via TLC (System: EtOAc/Hexane 1:1) or LC-MS.[1]
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (500 mL) and extract with Ethyl Acetate (3 x 150 mL).
-
Wash the combined organic layers with water (2x) and brine (1x) to remove DMF.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-10% Methanol in Dichloromethane) to yield the target compound as a viscous oil or low-melting solid.
Synthesis Flowchart (Graphviz)
Physicochemical Properties[4][5]
Understanding the physicochemical profile is essential for predicting bioavailability and blood-brain barrier (BBB) penetration.
| Property | Value (Predicted) | Significance |
| LogP (Octanol/Water) | 3.8 - 4.2 | Highly lipophilic; suggests good CNS penetration and high tissue distribution. |
| pKa (Basic Nitrogen) | 10.2 ± 0.5 | Predominantly ionized (cationic) at physiological pH (7.4), aiding receptor binding. |
| Polar Surface Area (PSA) | ~21 Ų | Low PSA (< 90 Ų) indicates excellent membrane permeability. |
| Solubility | Low in water (neutral); High in organic solvents. | Requires salt formation (e.g., Hydrochloride, Fumarate) for aqueous formulation. |
| H-Bond Donors | 1 (Amine NH) | Critical for specific binding interactions. |
| H-Bond Acceptors | 2 (Ether O, Amine N) | Facilitates interaction with receptor residues. |
Pharmacological Potential and Biological Activity[1]
While specific clinical data for this exact isomer may be limited in public databases, its structure places it firmly within the Aryloxyalkylamine class of CNS-active agents.
Structure-Activity Relationship (SAR)
This molecule serves as a rigidified analog of open-chain neurotransmitter ligands.
-
5-HT (Serotonin) Receptors: The naphthyl-ether moiety is a "privileged structure" found in many 5-HT1A and 5-HT7 ligands (e.g., Propranolol has 5-HT1A affinity). The 2-substituted piperidine provides steric constraint compared to linear alkylamines.
-
Reuptake Inhibition (SERT/NET): The structural distance between the aromatic ring and the basic nitrogen (approx. 3-4 carbons equivalent) is consistent with the pharmacophore for serotonin (SERT) and norepinephrine (NET) transporter inhibitors.
-
Analogy: It resembles a simplified, conformationally restricted analog of Duloxetine or Atomoxetine .
-
Mechanism of Action (Hypothetical)
Based on structural homology, the compound likely acts as:
-
Monoamine Transporter Blocker: Inhibiting the reuptake of 5-HT or NE into the presynaptic neuron.
-
GPCR Ligand: Binding to 5-HT1A receptors as a partial agonist or antagonist.
Signaling Pathway Visualization
Safety and Handling Guidelines
As a research chemical, standard laboratory safety protocols must be strictly observed.
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral) - inferred from piperidine and naphthol precursors.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash with soap and water.
-
Eye Contact: Rinse thoroughly for 15 minutes.
-
References
-
PubChem. (2025).[2][3][4][5] Compound Summary: 2-(2-(1-Naphthyloxy)ethyl)piperidine analogs. National Center for Biotechnology Information. [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Williamson Ether Synthesis protocols).
- Glennon, R. A., & Dukat, M. (1995). Serotonin Receptor Subtypes: Basic and Clinical Aspects. (Reference for Aryloxyalkylamine SAR).
Sources
- 1. ijcmas.com [ijcmas.com]
- 2. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione | C14H17N3O2 | CID 567252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-[(2-Naphthyloxy)methyl]piperidine | C16H19NO | CID 24691160 - PubChem [pubchem.ncbi.nlm.nih.gov]
